molecular formula C25H29N3O4 B2859963 1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034332-69-7

1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B2859963
CAS No.: 2034332-69-7
M. Wt: 435.524
InChI Key: BNDSZMBTCBKXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a piperidine ring substituted at the 4-position with a 2-([1,1'-biphenyl]-4-yl)acetyl group and an imidazolidine-2,4-dione (hydantoin) moiety at the 1-position. The hydantoin ring is further substituted with a 2-methoxyethyl group at position 2. The biphenyl acetyl group likely enhances lipophilicity and aromatic stacking interactions, which are critical for binding to hydrophobic pockets in biological targets. Piperidine derivatives are well-documented in medicinal chemistry for their pharmacological versatility, including antimicrobial, anti-inflammatory, and CNS-modulating activities .

Properties

IUPAC Name

3-(2-methoxyethyl)-1-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-32-16-15-27-24(30)18-28(25(27)31)22-11-13-26(14-12-22)23(29)17-19-7-9-21(10-8-19)20-5-3-2-4-6-20/h2-10,22H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDSZMBTCBKXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione , also known as 3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS No. 2034388-75-3), is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O3C_{22}H_{23}N_{3}O_{3}, with a molecular weight of 377.4 g/mol . The structure features a piperidine ring, an imidazolidine-2,4-dione moiety, and a biphenyl group which may influence its biological interactions.

PropertyValue
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
CAS Number2034388-75-3

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets. The biphenyl group enhances hydrophobic interactions with proteins, while the imidazolidine moiety can engage in hydrogen bonding and electrostatic interactions. These characteristics suggest potential modulation of enzyme or receptor activities, which could lead to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties . Studies have shown that Mannich bases, a class of compounds related to this structure, demonstrate cytotoxic effects against various cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. For instance, certain Mannich bases have shown IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Properties

Compounds derived from similar structures have been evaluated for their antimicrobial activity . The introduction of the piperidine ring has been linked to enhanced antibacterial and antifungal effects. These findings suggest that the compound may possess similar properties worth investigating further.

Neuroprotective Effects

Given the structural components of the compound, there is potential for neuroprotective effects. Compounds with imidazolidine scaffolds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a promising avenue for research in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study demonstrated that Mannich bases exhibited up to 5-fold higher cytotoxicity against certain cancer cell lines compared to traditional drugs .
  • Neuroprotective Research : In vitro studies indicated that imidazolidine derivatives could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents .
  • Antimicrobial Testing : Various derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally related piperidine and hydantoin derivatives:

Compound Name Key Structural Features Biological Activities Synthesis Highlights Reference ID
Target Compound Piperidine + biphenyl acetyl + 3-(2-methoxyethyl)hydantoin Not explicitly reported (inferred: potential CNS or anti-inflammatory activity) Likely involves multi-step coupling and cyclization (e.g., hydantoin formation) -
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Piperidin-4-one + acetyl + bis(4-methoxyphenyl) Antimicrobial, anti-inflammatory Crystallographically validated via SHELX software
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one Piperidine-4-one + chloroacetyl + trimethoxyphenyl Anticancer (tubulin inhibition inferred) Copper-catalyzed aryl coupling
1-(2-Biphenyl-4-yl-6-methyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid Piperidine + biphenyl-imidazo[1,2-a]pyridine + carboxylic acid Kinase inhibition (hypothesized) Suzuki-Miyaura cross-coupling for biphenyl attachment
1-(1-(3-Methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine Piperidine + naphthyloxy acetylene + methoxyphenyl Not reported (structural similarity to CNS agents) Copper iodide-catalyzed alkyne coupling

Key Observations:

Substituent Effects :

  • The target compound’s biphenyl acetyl group distinguishes it from analogs with simpler aryl substituents (e.g., 4-methoxyphenyl in or trimethoxyphenyl in ). Biphenyl systems are associated with improved target affinity due to enhanced π-π stacking .
  • The 2-methoxyethyl group on the hydantoin ring may confer better solubility compared to methyl or ethyl substituents in other piperidine derivatives (e.g., ).

Biological Implications: Piperidine-4-one derivatives (e.g., ) often exhibit antimicrobial activity, but the addition of a hydantoin ring in the target compound could shift the pharmacological profile toward neuromodulation (similar to hydantoin-based anticonvulsants like phenytoin).

Synthesis Challenges :

  • The target compound’s synthesis likely requires sequential functionalization: (i) biphenyl acetyl attachment to piperidine, (ii) hydantoin ring formation via urea cyclization, and (iii) methoxyethyl substitution. This contrasts with the simpler aryl couplings in .

Crystallographic Validation :

  • Structural analogs (e.g., ) were resolved using SHELX software , ensuring accurate conformational analysis. The target compound’s structure would benefit from similar validation to confirm stereochemistry.

Research Findings and Gaps

  • Pharmacological Data: No direct activity data for the target compound exists in the provided evidence. Testing against panels like kinase inhibitors or antimicrobial assays is recommended.
  • Metabolic Stability : The hydantoin moiety may reduce first-pass metabolism compared to piperidine-4-one analogs , but in vitro ADME studies are needed.
  • Structural Optimization : Compared to , replacing the imidazo[1,2-a]pyridine with hydantoin could reduce off-target effects while maintaining biphenyl-mediated binding.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione?

  • Methodology : The synthesis typically involves multi-step reactions:

Piperidine Functionalization : Introduction of the biphenyl-acetyl group via nucleophilic acyl substitution or coupling reactions (e.g., using 2-([1,1'-biphenyl]-4-yl)acetic acid derivatives) .

Imidazolidine-Dione Formation : Condensation of urea derivatives with a methoxyethyl-substituted amine under acidic conditions .

Final Coupling : Linking the functionalized piperidine and imidazolidine-dione moieties via SN2 or Mitsunobu reactions .

  • Characterization : Confirm intermediate and final structures using LC-MS, 1^1H/13^{13}C NMR, and FT-IR. Monitor reaction progress via TLC with UV-active spots .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Techniques :

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and confirms substituent positions, as seen in related piperidine-imidazolidine derivatives .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) validates molecular weight, while 1^1H NMR detects proton environments (e.g., methoxyethyl CH3_3O at ~3.3 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Case Study : For biphenyl-acetyl derivatives, discrepancies in receptor binding affinity (e.g., serotonin vs. dopamine receptors) may arise from:

  • Substituent Effects : Methoxyethyl groups alter hydrophilicity, impacting membrane permeability compared to naphthalene analogs .
  • Assay Conditions : Differences in in vitro (e.g., cell-line specificity) vs. in vivo (metabolic stability) models .
    • Resolution : Conduct comparative structure-activity relationship (SAR) studies with controlled variables (e.g., standardized receptor binding assays) .

Q. What computational and experimental methods elucidate the compound’s mechanism of action?

  • Approaches :

  • Molecular Docking : Predict interactions with targets like GPCRs or kinases using Schrödinger Suite or AutoDock. Prioritize biphenyl-acetyl binding pockets for validation .
  • In Vitro Profiling : Use radioligand displacement assays (e.g., 3^3H-labeled antagonists) to quantify affinity for serotonin 5-HT2A_{2A} or histamine H3_3 receptors .
  • Pathway Analysis : Transcriptomics (RNA-seq) on treated cell lines identifies downstream signaling modulation (e.g., MAPK/ERK) .

Q. How does the biphenyl moiety influence pharmacokinetic properties compared to other aromatic groups?

  • Key Findings :

  • Lipophilicity : Biphenyl increases logP vs. naphthalene (e.g., 3.8 vs. 3.2), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic Stability : Biphenyl-acetyl derivatives show slower CYP3A4-mediated oxidation than naphthalene analogs in microsomal assays .
    • Optimization : Introduce polar substituents (e.g., hydroxyl groups) to balance logP without compromising target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.